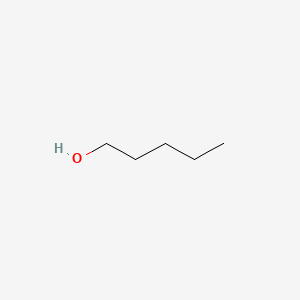

Pentan-1-ol is an alkyl alcohol that is pentane in which a hydrogen of one of the methyl groups is substituted by a hydroxy group. It has been isolated from Melicope ptelefolia. It has a role as a plant metabolite. It is an alkyl alcohol, a primary alcohol, a pentanol and a short-chain primary fatty alcohol.

1-Pentanol is a natural product found in Mycoacia uda, Daphne papyracea, and other organisms with data available.

C5H12O

CH3(CH2)3CH2OH

1-Pentanol

CAS No.: 30899-19-5

Cat. No.: VC8465297

Molecular Formula: C5H12O

C5H12O

CH3(CH2)3CH2OH

Molecular Weight: 88.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30899-19-5 |

|---|---|

| Molecular Formula | C5H12O C5H12O CH3(CH2)3CH2OH |

| Molecular Weight | 88.15 g/mol |

| IUPAC Name | pentan-1-ol |

| Standard InChI | InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3 |

| Standard InChI Key | AMQJEAYHLZJPGS-UHFFFAOYSA-N |

| SMILES | CCCCCO |

| Canonical SMILES | CCCCCO |

| Boiling Point | 280 °F at 760 mm Hg (NTP, 1992) 137.9 °C 137.5 °C 138 °C |

| Colorform | Colorless liquid |

| Flash Point | 91 °F (NTP, 1992) 91 °F (33 °C) (CLOSED CUP) 43 °C c.c. |

| Melting Point | -110 °F (NTP, 1992) -78.9 °C -79 °C -78.9°C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Pentanol (CAS Registry Number: 71-41-0) is a five-carbon primary alcohol with the IUPAC name pentan-1-ol. Its linear structure, represented by the SMILES notation CCCCCO, consists of a hydroxyl group (-OH) attached to the terminal carbon of a pentane chain . The compound is part of the aliphatic alcohol family and is classified under the broader category of fusel alcohols due to its presence in fermented beverages .

Molecular and Spectroscopic Data

The molecular weight of 1-pentanol is 88.15 g/mol, with a monoisotopic mass of 88.0888 g/mol . Its infrared (IR) spectrum reveals characteristic O-H and C-O stretching vibrations at 3,350 cm and 1,050 cm, respectively . Mass spectral analysis shows a base peak at m/z 55, corresponding to the loss of a water molecule () .

Table 1: Key Molecular Properties of 1-Pentanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 88.15 g/mol | |

| Boiling Point | 138°C | |

| Density (20°C) | 0.814 g/cm | |

| Vapor Pressure (25°C) | 3.5 mmHg | |

| Flash Point | 43°C |

Synthesis and Production Methods

Conventional Chemical Synthesis

1-Pentanol is traditionally produced via the hydroformylation of 1-butene, followed by hydrogenation of the resulting aldehyde . Industrial-scale production also involves the fractional distillation of fusel oils, by-products of ethanol fermentation .

Biotechnological Advances

Recent advancements in metabolic engineering have enabled microbial production of 1-pentanol. Escherichia coli strains engineered with keto acid decarboxylase (KDC) and alcohol dehydrogenase (ADH) pathways can convert α-keto acids into 1-pentanol, albeit at low titers (≤ 150 mg/L) . This approach leverages amino acid precursors like norvaline, expanding the substrate range of existing biosynthetic pathways .

Table 2: Comparison of Synthesis Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Hydroformylation | High (>80%) | Scalable, cost-effective | Relies on fossil feedstocks |

| Fusel Oil Distillation | Moderate | Utilizes fermentation byproducts | Low purity, energy-intensive |

| Microbial Engineering | Low (<1%) | Sustainable, renewable substrates | Requires strain optimization |

Physicochemical Properties and Reactivity

Thermal and Combustion Behavior

1-Pentanol exhibits a higher energy density (33.1 MJ/kg) compared to ethanol (26.8 MJ/kg), making it a candidate for gasoline blending . Its research octane number (RON) of 86 and cetane number of 20-25 highlight its dual applicability in spark-ignition and compression-ignition engines .

Solvent Characteristics

As a solvent, 1-pentanol’s moderate polarity () enables its use in coatings, liquid-liquid extractions, and pharmaceutical formulations . Its ability to dissolve nonpolar compounds while miscible with polar solvents like water (solubility: 22 g/L at 20°C) broadens its industrial utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume